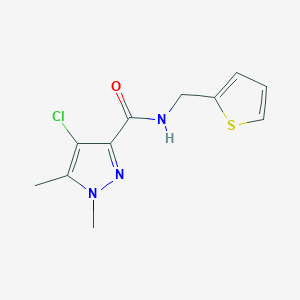
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the class of pyrazolecarboxamides and has been found to exhibit stimulant-like effects in animal studies. The purpose of
Mechanism of Action
The exact mechanism of action of 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, similar to methylphenidate and cocaine. This compound has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity, heart rate, and blood pressure in animal studies. It has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant-like effects. This compound has been found to improve cognitive function and memory in animal studies, but its effects on human subjects are not yet fully understood.
Advantages and Limitations for Lab Experiments
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high potency and long duration of action. However, its potential for abuse and toxicity must be carefully considered when conducting experiments. Additionally, the lack of data on its effects in human subjects limits its potential for clinical applications.
Future Directions
There are several potential future directions for research on 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, its effects on human subjects should be investigated to determine its safety and efficacy. The potential for abuse and addiction should also be carefully considered when conducting further research on this compound.
Synthesis Methods
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thienylmethylamine in the presence of a coupling reagent. The resulting product is then treated with acetic anhydride to form the final compound. The purity of this compound can be improved using various purification techniques, such as column chromatography or recrystallization.
Scientific Research Applications
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively in animal models, and its potential therapeutic applications have been investigated. It has been found to exhibit stimulant-like effects similar to those of methylphenidate and cocaine, but with a longer duration of action. This compound has also been shown to improve cognitive function and memory in animal studies. Furthermore, this compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders.
Properties
Molecular Formula |
C11H12ClN3OS |
|---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
4-chloro-1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-9(12)10(14-15(7)2)11(16)13-6-8-4-3-5-17-8/h3-5H,6H2,1-2H3,(H,13,16) |
InChI Key |
LWYXQKNRHYUUQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)



![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)

![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)



![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)



